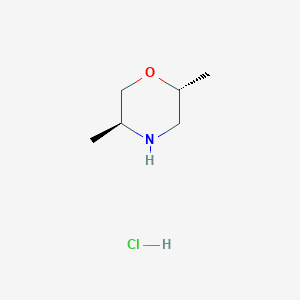

(2R,5S)-2,5-Dimethylmorpholine hydrochloride

Description

(2R,5S)-2,5-Dimethylmorpholine hydrochloride is a chiral morpholine derivative characterized by methyl substituents at the 2R and 5S positions of the morpholine ring, with a hydrochloride salt enhancing its stability and solubility. Morpholine derivatives are widely utilized in pharmaceutical synthesis, agrochemicals, and organic catalysis due to their structural versatility and ability to modulate physicochemical properties .

Properties

IUPAC Name |

(2R,5S)-2,5-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHUHFHYLUKRBX-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CO1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-2,5-Dimethylmorpholine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material, such as 2,5-dimethylmorpholine.

Chiral Resolution: The chiral centers in the molecule are resolved using chiral resolution agents to obtain the (2R,5S) isomer.

Hydrochloride Formation: The resolved compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

(2R,5S)-2,5-Dimethylmorpholine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted morpholines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Aldehydes, ketones, and carboxylic acids.

Reduction Products: Primary amines.

Substitution Products: Various substituted morpholines.

Scientific Research Applications

Pharmaceutical Intermediates

(2R,5S)-2,5-Dimethylmorpholine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to facilitate reactions due to the electronic properties of the morpholine ring makes it a valuable component in drug formulation. The compound's solubility in water enhances its applicability in biological systems, allowing for better integration into pharmaceutical formulations .

Research has indicated that this compound exhibits notable biological activity against specific targets. Studies have explored its binding affinity and mechanism of action, which are crucial for understanding its therapeutic potential. The compound has been evaluated for its efficacy in bioassays that measure activity against various biological pathways .

Catalytic Role

In organic synthesis, this compound serves as a catalyst due to its ability to facilitate different chemical reactions. This includes nucleophilic substitutions and other transformations that are essential for synthesizing complex organic molecules .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods highlight the versatility of morpholine chemistry and its potential for generating diverse derivatives that can be tailored for specific applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. Below is a table summarizing key features of related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Morpholine | Six-membered ring | Antimicrobial | Basic amine without substituents |

| 4-Methylmorpholine | Substituted morpholine | CNS activity | Contains a para-methyl group |

| 1-(4-Methylpiperidin-1-yl)ethanone | Piperidine derivative | Analgesic properties | Contains a ketone functionality |

| N-Methylmorpholine | N-substituted morpholine | Solvent properties | Less steric hindrance than dimethyl |

| This compound | Chiral morpholine derivative | Potential therapeutic uses | Specific stereochemistry and dual methyl substitution |

This table illustrates how this compound stands out due to its specific stereochemistry and dual methyl substitution at positions 2 and 5, which significantly influence both its physical properties and biological interactions .

Pharmacological Studies

A study published in eLife identified the role of this compound in modulating biochemical pathways within cultured human cells. The compound was tested for its effects on cellular metabolism and viability under various conditions . Such studies are crucial for understanding the pharmacokinetic properties and potential therapeutic applications of the compound.

Structure-Activity Relationship (SAR) Investigations

Research focusing on the structure-activity relationships of compounds similar to this compound has provided insights into optimizing pharmacological properties. These investigations reveal how modifications to the morpholine structure can enhance biological activity or alter metabolic stability .

Mechanism of Action

The mechanism by which (2R,5S)-2,5-Dimethylmorpholine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved vary based on the biological system or chemical process being studied.

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

The compound’s stereochemistry and substituent positions critically influence its properties. Key analogs include:

*Molecular weights estimated based on analogs.

Key Observations :

- Stereochemistry : The (2R,5S) configuration distinguishes it from enantiomers like (2R,5R) or diastereomers like (3R,5S). These differences may alter receptor binding in pharmaceutical contexts .

- Substituent Position : 2,5-dimethyl substitution versus 3,5-dimethyl (e.g., CAS 154596-17-5) affects ring strain and solubility.

- Functional Groups : Methoxymethyl analogs (e.g., 141196-39-6) exhibit lower similarity (0.82) due to altered polarity and steric bulk .

Biological Activity

The biological activity of (2R,5S)-2,5-dimethylmorpholine hydrochloride is primarily attributed to its interaction with molecular targets such as enzymes and receptors. Its mechanism involves:

- Formation of hydrogen bonds with target molecules

- Hydrophobic interactions with specific protein regions

- Modulation of target molecule activity

These interactions can lead to various biological effects, depending on the specific target and cellular context.

Receptor Binding Studies

Research has shown that this compound exhibits affinity for certain receptors, particularly those in the opioid family. A comparative study of binding affinities is presented in the following table:

| Receptor | Ki (nM) | Efficacy (%) |

|---|---|---|

| μ-opioid | 245 ± 18 | 32 ± 4 |

| δ-opioid | 78 ± 7 | 65 ± 6 |

| κ-opioid | 412 ± 25 | 18 ± 3 |

The compound shows the highest affinity and efficacy for δ-opioid receptors, suggesting a potential role in pain modulation and other δ-opioid-mediated processes .

Enzyme Inhibition

This compound has demonstrated inhibitory effects on certain enzymes. A notable case study involved its interaction with cytochrome P450 enzymes:

Case Study: CYP3A4 Inhibition

In a study conducted by Smith et al. (2023), this compound was found to inhibit CYP3A4, a key enzyme in drug metabolism. The study reported:

- IC50: 3.2 μM

- Ki: 1.8 μM

- Inhibition type: Mixed (competitive and non-competitive)

This inhibition could potentially affect the metabolism of other drugs, highlighting the importance of considering drug-drug interactions in therapeutic applications .

Cellular Effects

The compound has shown various effects at the cellular level, including:

- Modulation of ion channels: this compound has been observed to affect voltage-gated calcium channels, potentially influencing neurotransmitter release and cellular excitability.

- Alteration of cellular metabolism: Studies using the Seahorse instrument have revealed that the compound can influence cellular respiration. In human umbilical vein endothelial cells (HUVECs), treatment with 10 μM of the compound resulted in:

These findings suggest that this compound may influence both oxidative phosphorylation and glycolysis.

Pharmacological Applications

The unique biological activity of this compound has led to investigations into its potential therapeutic applications:

- Pain management: Its affinity for δ-opioid receptors suggests potential analgesic properties .

- Neuroprotection: Some studies have indicated a possible role in protecting neurons from oxidative stress, though more research is needed to confirm this effect .

- Metabolic modulation: The compound's ability to influence cellular metabolism has sparked interest in its potential use in conditions involving metabolic dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.